3-Azetidinyl 4-(tert-pentyl)phenyl ether
Overview
Description
3-Azetidinyl 4-(tert-pentyl)phenyl ether is a chemical compound with the molecular formula C14H21NO . It is used as a building block in organic synthesis and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 3-Azetidinyl 4-(tert-pentyl)phenyl ether consists of a 3-membered azetidine ring attached to a phenyl ring via an ether linkage . The phenyl ring is further substituted with a tert-pentyl group . The molecular weight of the compound is 219.32 g/mol.Scientific Research Applications
Synthesis of Bicyclic Beta-Lactam Carboxylic Esters : Barrett et al. (2000) explored the conversion of 4-alkenyl-2-azetidinone systems to produce novel bicyclic beta-lactam structures. This process involved sequential N-alkylation, Ireland-Claisen ester enolate rearrangement, and esterification, ultimately leading to tetracyclic systems through Diels-Alder cycloaddition (Barrett et al., 2000).
Efficient Synthesis of Carbapenem Intermediates : Kita et al. (1992) demonstrated the synthesis of trans-4-substituted azetidin-2-ones, which are crucial intermediates in carbapenem and 1β-methylcarbapenem synthesis. This process involved the reaction of 3-(1-tert-butyldimethylsiloxyethyl)-4-phenylsulfinylazetidin-2-one with O-silylated ketene acetals and silylated enol ethers (Kita et al., 1992).
Alkyl Aryl Ether Metalation : Finnegan and Altschuld (1967) studied the treatment of various ethers of phenol, including phenyl tert-butyl ether, with n-butyllithium. This led to the formation of o-alkoxybenzoic acids, showcasing the reactivity of these compounds in organometallic chemistry (Finnegan & Altschuld, 1967).
Photochemical and Thermal Reactions in Organometallic Chemistry : Ionescu et al. (2005) investigated the photochemical ring opening of a 2H-azaphosphirene complex in the presence of tert-butyl isocyanide. This study provided insights into the reactivity and stability of these complexes in both photochemical and thermal conditions (Ionescu et al., 2005).
Synthesis of Poly(Ether Imide)s : Liaw et al. (2001) synthesized a series of poly(ether imide)s from a bis(ether anhydride) derived from 1,1-bis[4-(4-dicarboxyphenoxy)phenyl]-4-tert-butylcyclohexane. These polymers demonstrated excellent solubility and thermal stability, highlighting their potential in material science applications (Liaw, Hsu, & Liaw, 2001).
properties
IUPAC Name |
3-[4-(2-methylbutan-2-yl)phenoxy]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-14(2,3)11-5-7-12(8-6-11)16-13-9-15-10-13/h5-8,13,15H,4,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJKVPQCFJLHBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azetidinyl 4-(tert-pentyl)phenyl ether |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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